Vegfr-2-IN-36

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

VEGFR-2-IN-36 (Compound 15) is a potent, small-molecule inhibitor targeting vascular endothelial growth factor receptor-2 (VEGFR-2), a critical driver of angiogenesis in cancer. It exhibits an IC50 of 0.067 μM (67 nM) against VEGFR-2, demonstrating strong kinase inhibition . Beyond its anti-angiogenic activity, this compound induces apoptosis by modulating apoptotic regulators: it upregulates pro-apoptotic BAX and downregulates anti-apoptotic Bcl-2, leading to programmed cell death in cancer cells .

In cytotoxicity assays, this compound shows significant activity against MCF-7 breast cancer cells (IC50 = 0.42 μM) and HepG2 liver cancer cells (IC50 = 0.22 μM) . These properties position it as a dual-action therapeutic candidate, combining anti-angiogenic and direct cytotoxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-36 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-36 undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule .

Scientific Research Applications

Introduction to VEGFR-2-IN-36

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a critical role in angiogenesis and is a prominent target for cancer therapy. The compound this compound is a novel inhibitor designed to selectively target this receptor, thereby inhibiting tumor growth and metastasis. This article explores the scientific research applications of this compound, highlighting its mechanisms, efficacy, and potential therapeutic implications.

Binding Affinity

Recent studies have demonstrated that this compound exhibits a high binding affinity for VEGFR-2, with an IC50 value significantly lower than that of existing therapies like sunitinib. This enhanced potency suggests that this compound could be more effective in clinical settings, particularly for cancers characterized by high levels of angiogenesis.

Preclinical Studies

-

Tumor Models : In various preclinical models, this compound has shown promising results in reducing tumor growth across multiple cancer types. For instance:

- Breast Cancer : In vitro studies using MCF-7 and MDA-MB-231 cell lines demonstrated significant cytotoxicity with IC50 values of 1.963 μM and 3.48 μM respectively .

- Colorectal Cancer : The compound also exhibited potent activity against colorectal cancer cell lines, indicating its broad-spectrum efficacy .

- Combination Therapies : Research indicates that combining this compound with standard chemotherapy agents enhances therapeutic outcomes. For example, when used alongside doxorubicin in murine models, it not only inhibited angiogenesis but also improved median survival rates .

Clinical Trials

While specific clinical trials involving this compound are still forthcoming, the mechanisms and results from preclinical studies suggest its potential as a valuable addition to the anti-cancer arsenal. The ongoing development of similar compounds has paved the way for future trials that could validate the efficacy of this compound in human subjects.

Case Study 1: Breast Cancer

In a controlled study involving MCF-7 breast cancer cells treated with this compound:

- Objective : To assess the compound's impact on cell viability.

- Results : A significant reduction in cell viability was observed at concentrations as low as 1 μM, with apoptosis confirmed via Annexin V-FITC assays .

Case Study 2: Colorectal Cancer

In another study focusing on colorectal cancer:

- Objective : Evaluate the antiproliferative effects on HCT116 cells.

- Results : The compound demonstrated an IC50 value of 0.096 μM, indicating superior potency compared to traditional therapies .

Safety Profile

Preliminary safety assessments have indicated that this compound has a favorable safety profile when tested on non-tumorigenic cell lines such as MCF-10A. This selectivity suggests potential for reduced side effects compared to broader-spectrum anti-cancer agents.

Mechanism of Action

Vegfr-2-IN-36 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling proteins, ultimately blocking the VEGF-induced angiogenesis pathway. The inhibition of VEGFR-2 leads to reduced endothelial cell proliferation, migration, and survival, which are essential for new blood vessel formation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key parameters of VEGFR-2-IN-36 and structurally or functionally related inhibitors:

Key Findings:

Potency and Selectivity :

- This compound exhibits comparable VEGFR-2 inhibition to GW809897X (67 nM vs. 65 nM). However, GW809897X’s dual inhibition of Fluc (a reporter enzyme) may confound experimental results in assays using luciferase systems .

- Unlike VEGFR-IN-4 , which primarily targets EGFR, this compound maintains specificity for VEGFR-2, reducing off-target risks .

Cytotoxicity Profile: this compound demonstrates superior cytotoxicity in HepG2 cells (IC50 = 0.22 μM) compared to MCF-7, suggesting tissue-specific efficacy .

Clinical Relevance :

- Acrizanib , a clinical-stage VEGFR-2 inhibitor, lacks disclosed IC50 values in the evidence, limiting direct comparison. However, its inclusion in kinase inhibitor libraries highlights its established anti-angiogenic role .

Biological Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, and its inhibition is a significant focus in cancer therapy. Vegfr-2-IN-36 is a compound designed to target VEGFR-2, and this article explores its biological activity based on recent research findings.

This compound functions primarily as a VEGFR-2 inhibitor, which leads to the suppression of angiogenesis in tumors. The inhibition of VEGFR-2 can disrupt the signaling pathways that promote endothelial cell proliferation and migration, essential processes for new blood vessel formation. This compound's mechanism involves binding to the ATP-binding site of VEGFR-2, thereby blocking its activation by VEGF, which is critical for tumor vascularization.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various cancer models. Here are some key findings:

- Inhibition Potency : this compound exhibited an IC50 value of 0.026 μM against VEGFR-2, demonstrating significant potency compared to traditional inhibitors like sunitinib (IC50 = 0.039 μM) .

- Antiproliferative Activity : In vitro assays showed that this compound effectively reduced cell viability in various cancer cell lines, including breast (MCF-7), lung (H460), and hepatic carcinoma (HepG2). The compound's IC50 values ranged from 0.66 μM to 1.963 μM across these cell lines .

- Selectivity : The selectivity index for this compound was notably high, indicating minimal toxicity to non-tumor cells (L-929), which is crucial for therapeutic applications .

Case Studies

Case Study 1: Breast Cancer Model

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent reduction in cell viability with an IC50 of 0.66 μM. Apoptosis assays indicated that the compound induces programmed cell death through the intrinsic pathway, as evidenced by increased Annexin V-FITC staining .

Case Study 2: Hepatic Carcinoma

In another study focusing on HepG2 cells, this compound demonstrated significant antiangiogenic effects. Treatment resulted in decreased tube formation in human umbilical vein endothelial cells (HUVECs) co-cultured with HepG2 cells, suggesting that the compound effectively inhibits angiogenesis driven by hepatic tumors .

Data Summary

The following table summarizes key research findings related to this compound:

| Compound | IC50 (μM) | Cell Line | Activity Type |

|---|---|---|---|

| This compound | 0.026 | Various Cancer Lines | VEGFR-2 Inhibition |

| Sunitinib | 0.039 | Various Cancer Lines | VEGFR Inhibition |

| This compound | 0.66 | MCF-7 | Antiproliferative |

| This compound | 1.963 | HepG2 | Antiangiogenic |

Properties

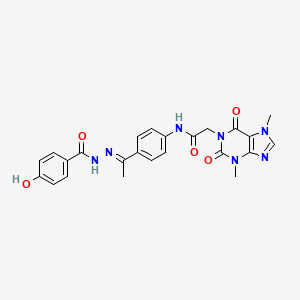

Molecular Formula |

C24H23N7O5 |

|---|---|

Molecular Weight |

489.5 g/mol |

IUPAC Name |

N-[(E)-1-[4-[[2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetyl]amino]phenyl]ethylideneamino]-4-hydroxybenzamide |

InChI |

InChI=1S/C24H23N7O5/c1-14(27-28-22(34)16-6-10-18(32)11-7-16)15-4-8-17(9-5-15)26-19(33)12-31-23(35)20-21(25-13-29(20)2)30(3)24(31)36/h4-11,13,32H,12H2,1-3H3,(H,26,33)(H,28,34)/b27-14+ |

InChI Key |

QLNNAKRIUXLPJS-MZJWZYIUSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C |

Canonical SMILES |

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.